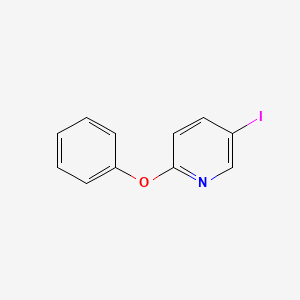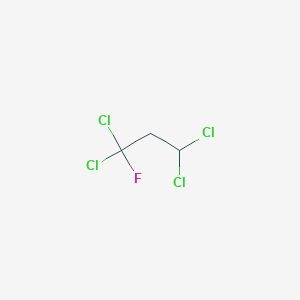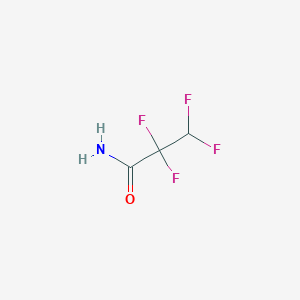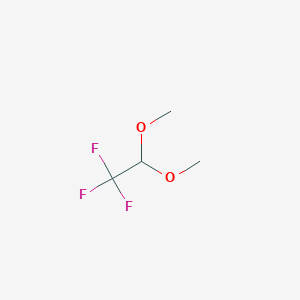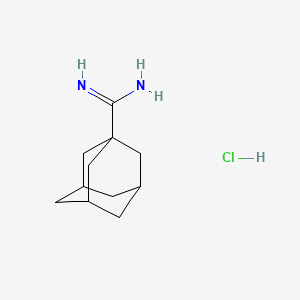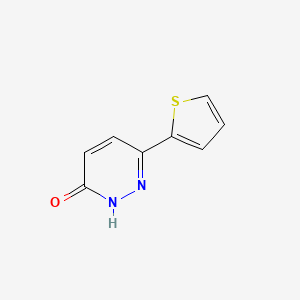
1,1,2,3,3,3-ヘキサフルオロプロピルトリクロロメチルエーテル
説明
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is a specialized chemical compound. It has a molecular formula of C4HCl3F6O and a molecular weight of 285.39 g/mol . The IUPAC name for this compound is 1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane .
Molecular Structure Analysis
The molecule contains a total of 14 bonds, including 13 non-H bonds, 2 rotatable bonds, and 1 aliphatic ether . The exact mass of the molecule is 283.899717 g/mol .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 9.2 Ų and a complexity of 198 . It has no hydrogen bond donors and 7 hydrogen bond acceptors . The compound is characterized by a XLogP3-AA value of 4.3 .科学的研究の応用
プロテオミクス研究
この化合物は、フッ素化エーテルとしての特性により、プロテオミクス研究で使用されます 。そのユニークな構造により、プロテオームの分析と同定に役立つ方法でタンパク質と相互作用できます。
材料科学
材料科学の研究者は、このエーテルがフッ素化されていることから、溶媒に対する高い耐性や熱安定性などのユニークな特性を持つ先進材料の開発に役立つ可能性があります 。
化学合成
化学合成において、このエーテルは貴重な試薬となりえます。 高いフッ素含有量により、他の分子にフッ素原子を導入する候補となり、これは医薬品や農薬の合成における一般的な要件です 。
クロマトグラフィー
この化合物のクロマトグラフィーにおける溶媒としての可能性が探求されています。 そのユニークな特性は、液体クロマトグラフィーアプリケーションにおける物質の分離を向上させる可能性があります 。
分析化学
分析化学において、1,1,2,3,3,3-ヘキサフルオロプロピルトリクロロメチルエーテルは、安定で明確な分子構造を持つため、さまざまな分析方法において標準物質または試薬として使用できます 。
フッ素化試薬
これは有機化学におけるフッ素化試薬として役立ちます。 複数のフッ素原子の存在により、さまざまなフッ素化反応における強力なフッ素源となります 。
フッ素化ビルディングブロック
このエーテルは、より複雑なフッ素化化合物の合成のためのビルディングブロックとして機能し、これはしばしば、新薬の開発のために医薬品化学において必要とされます 。
グリコールエーテル系溶媒
グリコールエーテル系溶媒として、高度にフッ素化された溶媒が必要とされるアプリケーションで使用できます。これらの溶媒は、優れた溶解特性で知られています 。
作用機序
Target of Action
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is a volatile anesthetic . Its primary targets are the inflammatory neutrophils and granulocytes in human blood . These cells play a crucial role in the immune response, particularly in inflammation and the body’s defense against infection.
Mode of Action
This compound works by inhibiting the activation of inflammatory neutrophils and granulocytes during simulated extracorporeal circulation . This interaction results in a reduction of the inflammatory response, which can be beneficial in certain medical procedures.
Biochemical Pathways
It is known that the compound is metabolized by rat and human liver microsomes to inorganic fluoride and formaldehyde in a ratio of 2:1 . 2,3,3,3-Tetrafluoropropionic acid was also identified as a metabolite .
Pharmacokinetics
Its metabolism in the liver, as mentioned above, leads to the production of inorganic fluoride and formaldehyde .
Result of Action
The primary result of the action of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is the inhibition of the activation of inflammatory neutrophils and granulocytes . This leads to a reduction in the inflammatory response, which can be beneficial in medical procedures involving extracorporeal circulation .
生化学分析
Biochemical Properties
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, particularly cytochrome P450 2E1, which is involved in its metabolism . The interaction with cytochrome P450 2E1 leads to the formation of inorganic fluoride and formaldehyde, indicating its role in oxidative metabolism .
Cellular Effects
The effects of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause oxidative stress in cells, leading to changes in gene expression related to stress response . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, thereby affecting overall cellular function .
Molecular Mechanism
At the molecular level, 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether exerts its effects through binding interactions with biomolecules. It binds to cytochrome P450 enzymes, leading to enzyme inhibition or activation . This binding interaction results in the formation of reactive metabolites, which can cause cellular damage and changes in gene expression . The compound’s ability to generate reactive oxygen species further contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings .
Dosage Effects in Animal Models
The effects of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects . At higher doses, it can cause severe toxicity, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . These findings underscore the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly cytochrome P450 2E1 . This metabolism leads to the formation of reactive metabolites, including inorganic fluoride and formaldehyde . The compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s high polarity allows it to be distributed efficiently within cellular compartments . Understanding its transport and distribution is crucial for elucidating its cellular effects and optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3F6O/c5-4(6,7)14-3(12,13)1(8)2(9,10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUOWSYOQOXXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(Cl)(Cl)Cl)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380850 | |
| Record name | 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56860-83-4 | |
| Record name | 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56860-83-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



